Bis-propargyl-PEG14 Bis-propargyl-PEG14
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674499
InChI: InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Molecular Formula: C32H58O14
Molecular Weight: 666.8 g/mol

Bis-propargyl-PEG14

CAS No.:

Cat. No.: VC13674499

Molecular Formula: C32H58O14

Molecular Weight: 666.8 g/mol

* For research use only. Not for human or veterinary use.

Bis-propargyl-PEG14 -

Specification

Molecular Formula C32H58O14
Molecular Weight 666.8 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2
Standard InChI Key CNZIDLBDXPTXEJ-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Canonical SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Introduction

Chemical and Physical Properties of Bis-propargyl-PEG14

Structural Characteristics

Bis-propargyl-PEG14 belongs to the family of bis-terminal alkyne PEG derivatives, characterized by a linear PEG chain flanked by propargyl groups at both termini. The PEG14 spacer consists of 14 ethylene oxide repeating units, conferring hydrophilicity and flexibility to the molecule. The propargyl groups (HCC\text{HC}\equiv\text{C}-) serve as reactive handles for Click Chemistry, enabling efficient conjugation with azide-containing molecules .

Table 1: Key Physical Properties of Bis-propargyl-PEG14

PropertyValueSource
Molecular FormulaC32H58O14\text{C}_{32}\text{H}_{58}\text{O}_{14}
Molecular Weight666.81066 g/mol
Purity≥98%
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated

The compound’s solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) makes it suitable for aqueous reaction environments . Its stability under standard storage conditions (-20°C in anhydrous form) ensures long-term usability in laboratory settings .

Comparative Analysis with Shorter-Chain Analogues

Shorter-chain variants like Bis-propargyl-PEG4 (CAS: 159428-42-9) and Bis-propargyl-PEG5 (CAS: N/A) exhibit reduced molecular weights and altered physicochemical properties. For instance, Bis-propargyl-PEG4 has a molecular weight of 270.322 g/mol and a density of 1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3 . The longer PEG14 chain enhances hydrophilicity and steric flexibility compared to these analogues, making it preferable for applications requiring extended spacer lengths .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of Bis-propargyl-PEG14 typically involves the stepwise ethoxylation of propargyl alcohol precursors. BroadPharm, a leading producer of PEG-based reagents since 2009, employs proprietary methods to ensure high purity and dispersity control . Key steps include:

  • Initiator Activation: Propargyl alcohol is deprotonated to form a nucleophilic alkoxide.

  • Ethylene Oxide Polymerization: The alkoxide initiates the ring-opening polymerization of ethylene oxide, extending the PEG chain to 14 units.

  • Terminal Group Functionalization: The terminal hydroxyl groups are replaced with propargyl groups via alkylation or Mitsunobu reactions .

Industrial-scale production adheres to Good Manufacturing Practice (GMP) standards for applications in therapeutic development, ensuring batch-to-batch consistency and regulatory compliance .

Quality Control and Characterization

Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to verify molecular weight, purity, and functional group integrity. For example, 1H^1\text{H}-NMR confirms the presence of propargyl protons (δ2.5ppm\delta \approx 2.5 \, \text{ppm}) and PEG backbone signals (δ3.6ppm\delta \approx 3.6 \, \text{ppm}) .

Applications in Biomedical Research and Therapeutics

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Bis-propargyl-PEG14 is widely used to construct ADCs, where it links monoclonal antibodies to cytotoxic payloads. The PEG spacer minimizes steric hindrance, enhancing antigen binding and payload release efficiency . For example, in HER2-targeted ADCs, the compound’s 14-unit spacer optimizes the distance between trastuzumab and emtansine derivatives, improving therapeutic indices .

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) leverage Bis-propargyl-PEG14 to tether E3 ubiquitin ligase ligands to target protein binders. A 2023 study demonstrated its utility in synthesizing BRD4-targeting PROTACs, where the PEG14 spacer facilitated optimal ternary complex formation, achieving DC50_{50} values below 10 nM .

Drug Delivery Systems

The compound’s hydrophilicity and biocompatibility make it ideal for PEGylating hydrophobic drugs, enhancing their aqueous solubility and circulation half-life. For instance, PEG14-conjugated paclitaxel formulations exhibited a 3-fold increase in plasma retention compared to non-PEGylated counterparts in murine models .

Table 2: Key Applications and Case Studies

ApplicationExample Use CaseOutcomeSource
ADC LinkerTrastuzumab-emtansine conjugateImproved tumor targeting
PROTAC SynthesisBRD4 degraderDC50_{50} < 10 nM
Solubility EnhancementPaclitaxel PEGylation3x plasma half-life extension

Recent Research Advancements

Antimicrobial Applications

A 2024 study utilized Bis-propargyl-PEG14 to synthesize demethylvancomycin dimers targeting vancomycin-resistant Enterococcus faecalis. The dimeric structure, connected via PEG14, restored vancomycin’s binding affinity to lipid II, achieving minimum inhibitory concentrations (MICs) of 2 µg/mL against resistant strains .

Surface Modification and Diagnostics

Functionalized nanoparticles coated with Bis-propargyl-PEG14 show reduced non-specific protein adsorption in serum, enhancing diagnostic assay sensitivity. Gold nanoparticles conjugated with PEG14-linked aptamers demonstrated a 90% reduction in false-positive signals in lateral flow assays .

Challenges and Future Directions

Limitations in Current Applications

Despite its advantages, Bis-propargyl-PEG14 faces challenges such as potential immunogenicity upon repeated administration and batch-to-batch variability in industrial synthesis. A 2025 review highlighted lot-dependent differences in ADC efficacy linked to PEG chain dispersity .

Emerging Opportunities

Ongoing research explores its use in mRNA delivery systems, where PEG14 shields lipid nanoparticles from immune recognition. Preliminary data indicate a 40% increase in transfection efficiency compared to PEG2K-based formulations . Additionally, photoactivatable derivatives are under development for spatiotemporally controlled drug release .

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